molecular formula C13H15N5O4S B2414201 methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2319785-96-9

methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2414201
CAS No.: 2319785-96-9
M. Wt: 337.35
InChI Key: ISHRKXOYWJVGFR-UHFFFAOYSA-N
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Description

Methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound featuring a triazole ring, an azetidine ring, and a sulfonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate compound with methyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the azetidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate
  • Methyl (4-((3-(1H-1,2,3-triazol-4-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate
  • Methyl (4-((3-(1H-1,2,3-triazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

Uniqueness

Methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is unique due to the specific positioning of the triazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the azetidine ring also adds to its uniqueness, as this ring system is less common in organic compounds and can impart distinct properties.

Properties

IUPAC Name

methyl N-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-22-13(19)16-10-2-4-12(5-3-10)23(20,21)17-8-11(9-17)18-14-6-7-15-18/h2-7,11H,8-9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHRKXOYWJVGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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